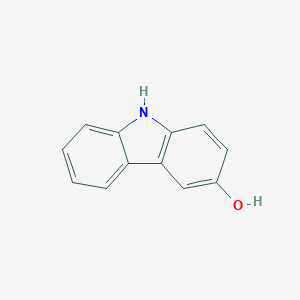

9H-Carbazol-3-ol

Descripción general

Descripción

9H-Carbazol-3-ol is a derivative of 9H-carbazole, a nitrogen-containing heterocyclic compound. This compound is of significant interest due to its versatile pharmacological applications and its role as a structural element in various naturally active and synthetic compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of 9H-Carbazol-3-ol derivatives in antiviral applications, particularly against SARS-CoV-2. A synthesis of benzofuran-based carbazole derivatives demonstrated strong binding affinities to the main protease (Mpro) and spike glycoprotein of the virus, suggesting their potential as therapeutic agents. The derivatives exhibited binding energies ranging from -8.77 to -8.85 Kcal/mol against Mpro, indicating a promising avenue for drug development against COVID-19 .

Neuroprotective Properties

Research has also identified neuroprotective effects associated with carbazole derivatives. For instance, compounds derived from this compound have shown efficacy in protecting neurons from apoptosis in models of neurodegenerative diseases. The P7C3 class of compounds, which includes derivatives of this compound, has been observed to stabilize mitochondria and prevent neuronal cell death, making them candidates for treating conditions such as Parkinson's disease .

Organic Electronics

Luminophores and Photovoltaic Materials

this compound and its derivatives are being explored as luminophores in organic electronic applications. Their unique photophysical properties make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. Research indicates that carbazole polymers can enhance the performance of solar cells by improving charge transport and light emission efficiency .

Material Science

Catalytic Applications

In material science, this compound has been utilized in catalytic processes. For example, it has been involved in lipase-catalyzed kinetic resolution reactions, showcasing its utility in asymmetric synthesis and chiral compound production. This application highlights the compound's role in advancing synthetic methodologies within organic chemistry .

Table 1: Binding Affinities of Carbazole Derivatives Against SARS-CoV-2 Proteins

| Compound | Mpro Binding Energy (Kcal/mol) | Spike Glycoprotein Binding Energy (Kcal/mol) |

|---|---|---|

| 9e | -8.77 | -6.69 |

| 9h | -8.76 | -6.54 |

| 9i | -8.87 | -6.44 |

| 9j | -8.85 | -6.56 |

Table 2: Neuroprotective Effects of Carbazole Derivatives

| Compound | Model Used | Effect on Neuronal Survival (%) |

|---|---|---|

| P7C3 | Mouse hippocampal model | Increased survival by ~40% |

| P7C3-A20 | Substantia nigra neuroprotection | Significant protection observed |

Case Studies

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

In a study focused on developing antiviral agents, researchers synthesized several derivatives of this compound and evaluated their binding affinities using molecular docking simulations against SARS-CoV-2 proteins. The results indicated that several compounds not only displayed strong binding energies but also suggested mechanisms for inhibiting viral replication through interaction with key viral proteins .

Case Study 2: Neuroprotection in Neurodegenerative Models

Another significant investigation involved testing the neuroprotective effects of carbazole derivatives in mouse models of neurodegeneration. The study found that these compounds could effectively reduce apoptotic cell death among newborn neurons, providing insights into their therapeutic potential for conditions like Alzheimer's and Parkinson's diseases .

Mecanismo De Acción

Target of Action

9H-Carbazol-3-ol, also known as 3-Hydroxycarbazole, is a derivative of carbazole . Carbazole-based molecules are recognized for their diverse biological activities . .

Mode of Action

It is known that carbazole derivatives can exhibit a broad range of actions, including antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, or protein-kinase inhibition activities .

Biochemical Pathways

It has been found that 9h-carbazole can be primarily converted into 9h-carbazol-1-ol and this compound by biphenyl-utilizing bacteria . This suggests that this compound may play a role in certain bacterial metabolic pathways.

Result of Action

Carbazole itself has been found to be an inhibitor of angiogenesis and inflammation , suggesting that this compound may have similar effects.

Action Environment

It has been found that the transformation rates of 9h-carbazole to 9h-carbazol-1-ol and this compound were higher in biphenyl-grown cells than in cells cultivated with organic acids or nutrient broth . This suggests that the compound’s action may be influenced by the presence of certain environmental factors.

Análisis Bioquímico

Biochemical Properties

9H-Carbazol-3-ol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that this compound is primarily converted into 9H-carbazol-1-ol and 3-hydroxy-1,2,3,9-tetrahydrocarbazol-4-one by biphenyl-utilizing bacteria . This indicates that this compound can participate in biochemical reactions involving these enzymes and metabolites .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been found to be an inhibitor of angiogenesis and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to interact with biomolecules, leading to changes in gene expression . For instance, it has been shown to inhibit angiogenesis and inflammation, indicating that it may interact with biomolecules involved in these processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been found that the production of 9H-carbazol-1-ol, a metabolite of this compound, increases when cells are supplemented with biphenyl . This suggests that the stability and degradation of this compound, as well as its long-term effects on cellular function, may be influenced by the presence of other compounds .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily converted into 9H-carbazol-1-ol and 3-hydroxy-1,2,3,9-tetrahydrocarbazol-4-one by biphenyl-utilizing bacteria . This suggests that this compound interacts with enzymes and cofactors involved in these metabolic pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 9H-Carbazol-3-ol can be synthesized through the hydroxylation of 9H-carbazole. This process often involves the use of biphenyl-utilizing bacteria, which convert 9H-carbazole into hydroxylated metabolites, including this compound . The formation of this compound can also occur through the spontaneous release from corresponding dihydrodiols .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of biotransformation processes involving specific bacterial strains has been highlighted as a potential method for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 9H-Carbazol-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LAH) can be used to reduce this compound.

Major Products: The major products formed from these reactions include various hydroxylated and alkylated derivatives of this compound .

Comparación Con Compuestos Similares

- 9H-Carbazol-1-ol

- Carbazol-9-ol

- 9H-Fluoren-9-ol

- Dibenzothiophene-5-oxide

Comparison: 9H-Carbazol-3-ol is unique due to its specific hydroxylation at the 3-position, which imparts distinct biological activities compared to other hydroxylated carbazole derivatives . For instance, while 9H-Carbazol-1-ol and Carbazol-9-ol also exhibit pharmacological activities, their efficacy and target pathways may differ .

Actividad Biológica

9H-Carbazol-3-ol is a derivative of carbazole, a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, including its antibacterial, anticancer, anti-inflammatory, and neuroprotective properties. The findings are supported by various studies and case analyses, providing a comprehensive overview of the compound's potential applications in pharmacology.

This compound is characterized by the presence of a hydroxyl group at the 3-position of the carbazole structure. This modification enhances its solubility and reactivity, making it a suitable candidate for various biological assays.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating multiple carbazole derivatives, compounds such as 3-cyano-9H-carbazole and 3-iodo-9H-carbazole demonstrated stronger antibacterial activity against Bacillus subtilis compared to standard antibiotics like amoxicillin. The minimum inhibitory concentrations (MICs) for these compounds ranged from 31.25 to 250 µg/mL .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3-cyano-9H-carbazole | 31.25 | Bacillus subtilis |

| 3-iodo-9H-carbazole | 62.5 | Escherichia coli |

| 3,6-Dibromo-9H-carbazole | 125 | Staphylococcus aureus |

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. For instance, derivatives like 9-ethyl-9H-carbazole-3-carbaldehyde have shown promising results in inhibiting melanoma cell growth by inducing apoptosis through caspase activation . Additionally, N-substituted carbazole derivatives have been reported to inhibit STAT3 activation, a pathway often dysregulated in cancers .

Case Study: Melanoma Treatment

In vivo studies demonstrated that the compound significantly suppressed tumor growth in mouse models of melanoma without adverse effects on normal tissues. The mechanism involved the upregulation of apoptotic pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Neuroprotective Effects

Recent research has identified neuroprotective properties associated with carbazole derivatives. A notable compound from this class, P7C3, was found to enhance neuronal survival by inhibiting apoptotic processes in neural precursor cells . This suggests that this compound and its derivatives could be explored for their role in neurodegenerative diseases.

Anti-inflammatory Activity

The anti-inflammatory potential of carbazole derivatives has been documented extensively. For example, synthesized compounds from carbazole exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating their potential as anti-inflammatory agents .

Propiedades

IUPAC Name |

9H-carbazol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-7,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKXHZSORLSPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20224387 | |

| Record name | 3-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7384-07-8 | |

| Record name | 3-Hydroxycarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007384078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.